molecular formula C20H20N2O4 B302895 N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide

Cat. No. B302895
M. Wt: 352.4 g/mol
InChI Key: GKDSFZVCVMFVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide is a selective agonist for the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. Activation of the adenosine A3 receptor by N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide leads to the activation of intracellular signaling pathways, which ultimately results in the modulation of various physiological processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the infiltration of inflammatory cells in various tissues. N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Additionally, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has several advantages for lab experiments. It is a highly selective agonist for the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide is also stable and can be easily synthesized in large quantities. However, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in some experimental settings. Additionally, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide. One potential direction is the investigation of its use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Another potential direction is the investigation of its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide in humans.

Synthesis Methods

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide can be synthesized using a multi-step process involving the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methylpropan-1-ol to form the intermediate product. The intermediate product is then treated with phosgene to form the chloroformate derivative, which is further reacted with 5-amino-2-(2-methylpropyl)-1,3-dioxoisoindoline to form N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide.

Scientific Research Applications

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide has also been investigated for its potential use in the treatment of cardiovascular diseases, asthma, and diabetes.

properties

Product Name

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methoxybenzamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-methoxy-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide

InChI

InChI=1S/C20H20N2O4/c1-12(2)11-22-19(24)14-9-8-13(10-16(14)20(22)25)21-18(23)15-6-4-5-7-17(15)26-3/h4-10,12H,11H2,1-3H3,(H,21,23)

InChI Key

GKDSFZVCVMFVNN-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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